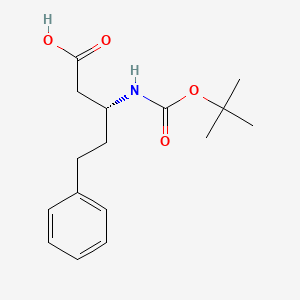

(R)-3-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid

Vue d'ensemble

Description

CB-1267 est un médicament à petite molécule qui agit comme un agoniste du récepteur de la vitamine D et un inhibiteur de la synthèse protéique. Il a été initialement développé par Cedars-Sinai Health System et LEO Pharma A/S pour le traitement des néoplasmes et des maladies urogénitales, en particulier le cancer de la prostate .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de CB-1267 implique plusieurs étapes clés :

Réduction du dérivé de la vitamine D : Le dérivé de la vitamine D est réduit à l’aide de borohydrure de sodium dans l’éthanol-tétrahydrofurane pour produire un intermédiaire alcoolique.

Alkylation : L’intermédiaire alcoolique est alkylé avec du bromure de propargyle et du tert-butoxyde de potassium en présence d’un éther couronne pour former un éther propargylique.

Condensation : L’éther propargylique est condensé avec l’hexafluoroacétone à l’aide de butyl lithium pour produire un alcool tertiaire.

Isomérisation photochimique : L’alcool tertiaire subit une isomérisation photochimique en présence d’anthracène comme sensibilisateur.

Méthodes de production industrielle

La production industrielle de CB-1267 suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique un contrôle minutieux des conditions de réaction pour garantir un rendement élevé et la pureté du produit final. L’utilisation de réacteurs automatisés et de systèmes à écoulement continu peut améliorer l’efficacité et la capacité d’adaptation du procédé de production.

Analyse Des Réactions Chimiques

Types de réactions

CB-1267 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents états d’oxydation.

Réduction : Des réactions de réduction peuvent être réalisées à l’aide d’agents réducteurs courants comme le borohydrure de sodium.

Substitution : CB-1267 peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d’autres groupes.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Le borohydrure de sodium et l’hydrure d’aluminium et de lithium sont des agents réducteurs fréquemment utilisés.

Substitution : Des réactifs comme les halogénoalcanes et les nucléophiles sont utilisés dans les réactions de substitution.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire différentes formes oxydées de CB-1267, tandis que la réduction peut produire divers dérivés réduits.

Applications de la recherche scientifique

Chimie : Il sert de composé modèle pour l’étude des agonistes du récepteur de la vitamine D et de leurs interactions avec d’autres molécules.

Biologie : CB-1267 est utilisé dans la recherche pour comprendre le rôle des récepteurs de la vitamine D dans les processus cellulaires et l’expression génétique.

Industrie : Les propriétés uniques de CB-1267 en font un composé précieux pour le développement de nouveaux agents thérapeutiques et l’étude de l’inhibition de la synthèse protéique.

Applications De Recherche Scientifique

The compound (R)-3-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid , commonly referred to as Boc-R-3-amino-5-phenylpentanoic acid, is a significant building block in pharmaceutical chemistry and peptide synthesis. Below, we explore its applications, particularly in scientific research and drug development.

Peptide Synthesis

Boc-R-3-amino-5-phenylpentanoic acid is widely used as a protected amino acid in the synthesis of peptides. The tert-butoxycarbonyl (Boc) group serves as a protective group that can be easily removed under acidic conditions, allowing for the selective deprotection of the amine functionality. This property makes it invaluable in multi-step peptide synthesis where precise control over functional groups is required.

Drug Development

This compound has been investigated for its potential use in developing therapeutic peptides. Its structure allows for the incorporation into various peptides that may exhibit biological activity, such as anti-inflammatory or anticancer properties. The phenyl group contributes to the hydrophobic character of the peptide, which can enhance membrane permeability and biological activity.

Bioconjugation

Boc-R-3-amino-5-phenylpentanoic acid can serve as a linker in bioconjugation processes. It can be conjugated with various biomolecules, including proteins and nucleic acids, facilitating the development of targeted drug delivery systems. This application is particularly relevant in creating antibody-drug conjugates (ADCs) that improve the specificity and efficacy of cancer therapies.

Analytical Chemistry

In analytical chemistry, this compound can be utilized as a standard reference material for chromatographic techniques such as HPLC (High-Performance Liquid Chromatography). Its well-defined structure aids in method validation and quality control of peptide-based drugs.

Case Study 1: Peptide Therapeutics

A study published in the Journal of Medicinal Chemistry demonstrated the use of Boc-R-3-amino-5-phenylpentanoic acid in synthesizing a novel peptide that exhibited significant anti-cancer activity against various cell lines. The study highlighted how the incorporation of this amino acid improved the peptide's stability and bioavailability, leading to enhanced therapeutic effects.

Case Study 2: Drug Delivery Systems

Research conducted by a team at a leading pharmaceutical institute explored the use of Boc-R-3-amino-5-phenylpentanoic acid as part of a bioconjugate aimed at targeted drug delivery. The results indicated that conjugating this compound with an antibody significantly increased the specificity of drug delivery to cancer cells while minimizing side effects on healthy tissues.

Mécanisme D'action

CB-1267 exerce ses effets en agissant comme un agoniste du récepteur de la vitamine D. Il se lie au récepteur de la vitamine D, ce qui conduit à l’activation de gènes spécifiques impliqués dans la croissance cellulaire, la différenciation et l’apoptose. Le composé inhibe également la synthèse protéique, ce qui contribue à ses propriétés anticancéreuses. Les cibles moléculaires et les voies impliquées comprennent la régulation des protéines p21 (waf-1) et p27 (kip1), qui jouent un rôle crucial dans le contrôle du cycle cellulaire .

Comparaison Avec Des Composés Similaires

CB-1267 est unique parmi les agonistes du récepteur de la vitamine D en raison de son activité anticancéreuse puissante et de sa capacité à inhiber de manière synergique la croissance des colonies lorsqu’il est combiné à l’acide 9-cis-rétinoïque. Les composés similaires comprennent :

- CB1093

- KH1060

- KH1266

Ces composés partagent des mécanismes d’action similaires, mais diffèrent en termes de puissance et d’applications spécifiques .

Activité Biologique

(R)-3-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid, also known as Boc-(R)-3-amino-5-phenylpentanoic acid, is a compound with significant biological activity and potential applications in medicinal chemistry. This article explores its biological properties, synthesis, and relevant case studies.

- Molecular Formula : C₁₆H₂₃NO₄

- Molecular Weight : 293.36 g/mol

- CAS Number : 218608-83-4

- InChI Key : MYWZFJXOLAXENE-CYBMUJFWSA-N

- SMILES Notation : CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1)CC(=O)O

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential as a therapeutic agent. Key findings include:

- Antineoplastic Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. Studies have shown that the compound can inhibit tumor cell proliferation, suggesting its potential as an anticancer agent .

- Neuroprotective Effects : The compound has been evaluated for its neuroprotective properties, particularly in models of neurodegenerative diseases. It demonstrated the ability to reduce oxidative stress and improve neuronal survival in vitro .

- Modulation of Enzyme Activity : this compound has been shown to interact with specific enzymes involved in metabolic pathways, which may contribute to its biological effects .

Synthesis and Characterization

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis begins with racemic 3-aminomethyl-4-phenylbutanoic acid, which is resolved into its enantiomers using chiral amines .

- Boc Protection : The amino group is protected using tert-butoxycarbonyl (Boc) anhydride, yielding the Boc-protected amino acid derivative.

- Purification : The final product is purified through crystallization techniques to achieve high enantiomeric purity.

Case Studies

Several case studies highlight the biological relevance of this compound:

Propriétés

IUPAC Name |

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-16(2,3)21-15(20)17-13(11-14(18)19)10-9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYWZFJXOLAXENE-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCC1=CC=CC=C1)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801169160 | |

| Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]benzenepentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801169160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218608-83-4 | |

| Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]benzenepentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=218608-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]benzenepentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801169160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.